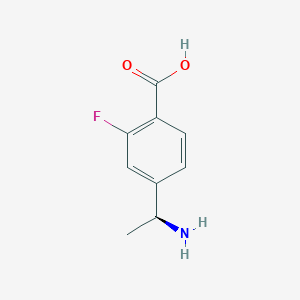

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Description

Significance of Chiral Building Blocks in Contemporary Chemical Research

Chiral building blocks are enantiomerically enriched compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules. Their importance stems from the fact that the biological systems targeted by drugs, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral building blocks allows for the direct and efficient construction of the desired enantiomer of a target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis. This approach, known as asymmetric synthesis, is a cornerstone of modern drug discovery and development.

Strategic Importance of Fluorinated Benzoic Acid Scaffolds

The introduction of fluorine into a benzoic acid scaffold can profoundly alter its physicochemical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. For instance, the strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of a drug in the body. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, potentially leading to a more favorable interaction with its biological target. Benzoic acid derivatives, in turn, are versatile scaffolds that can be readily functionalized, making them ideal starting points for the synthesis of a wide range of complex molecules.

Overview of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid as a Stereochemically Defined Intermediate

This compound is a prime example of a chiral fluorinated building block that combines the advantageous features of both chirality and fluorination. Its structure contains a benzoic acid ring substituted with a fluorine atom and a chiral (S)-1-aminoethyl group. This specific arrangement of functional groups makes it a highly sought-after intermediate in the synthesis of high-value compounds, particularly in the development of targeted therapies.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S) at the ethylamine (B1201723) stereocenter |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJRIDMDDKKESX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 1 Aminoethyl 2 Fluorobenzoic Acid

Retrosynthetic Analysis of the (S)-4-(1-aminoethyl)-2-fluorobenzoic acid Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The primary and most evident disconnection is the carbon-nitrogen (C-N) bond of the chiral aminoethyl group. This leads to a key precursor, a prochiral ketone, and an amine source. This ketone intermediate is central to many synthetic strategies, as the stereocenter can be introduced through asymmetric reduction or reductive amination.

A second disconnection can be made at the carbon-carbon (C-C) bond between the aromatic ring and the ethyl side chain. This approach would involve the coupling of a substituted 2-fluorobenzoic acid derivative with a two-carbon unit containing the chiral amine, or a precursor to it. This strategy allows for the early introduction of the fluorinated benzoic acid moiety.

These retrosynthetic pathways are summarized below:

| Disconnection | Precursors | Synthetic Strategy |

| C-N Bond | 4-acetyl-2-fluorobenzoic acid | Asymmetric reduction, Asymmetric reductive amination |

| C-C Bond | 4-halo-2-fluorobenzoic acid derivative + Chiral 1-aminoethane equivalent | Nucleophilic substitution, Cross-coupling reactions |

Classical Approaches to Enantioselective Synthesis

The creation of the single stereocenter in this compound is the most critical challenge in its synthesis. Several classical methods are employed to achieve high enantioselectivity.

Chiral Auxiliaries in Stereocontrolled Construction

A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In the synthesis of the target compound, a chiral auxiliary can be attached to a precursor to direct the formation of the desired (S)-stereocenter. For example, an achiral ketone precursor could be reacted with a chiral amine to form a chiral imine. Subsequent reduction would be facially selective, controlled by the auxiliary, leading to the desired amine stereochemistry. After the key stereocenter is set, the auxiliary is removed to yield the final product. wikipedia.org Common auxiliaries include those derived from amino acids, such as pseudoephedrine, or oxazolidinones. scielo.org.mxresearchgate.net The general scheme involves covalently attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary. scielo.org.mx

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity. For the synthesis of this compound, the most common application of asymmetric catalysis is the hydrogenation or transfer hydrogenation of a ketone precursor, 4-acetyl-2-fluorobenzoic acid or its ester derivative.

In this approach, a prochiral ketone is reduced to the corresponding chiral alcohol using a chiral catalyst, typically a transition metal complex with a chiral ligand. This alcohol can then be converted to the amine with retention of stereochemistry. Alternatively, asymmetric reductive amination of the ketone can directly yield the chiral amine.

| Catalyst Type | Reaction | Key Features |

| Ru- or Rh-based catalysts with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | High enantiomeric excess (ee), mild reaction conditions. |

| Organocatalysts (e.g., proline derivatives) | Asymmetric Mannich/Michael Reactions | Metal-free, environmentally benign, high stereoselectivity. organic-chemistry.org |

| Copper(II)-bisoxazoline complexes | Light-induced Alkylation | Can act as chiral photoredox bifunctional catalysts. nih.gov |

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds. Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com

For 4-(1-aminoethyl)-2-fluorobenzoic acid, a racemic mixture can be synthesized through classical, non-stereoselective methods. Then, an enzyme, such as a lipase (B570770) or an acylase, is used to selectively acylate the (S)-amine or hydrolyze an ester derivative of the (S)-enantiomer. researchgate.net This creates two different compounds that can be easily separated. While this method is highly effective, its primary drawback is a maximum theoretical yield of 50% for the desired enantiomer. nih.gov More advanced biocatalytic methods, such as deracemization using a combination of enzymes (e.g., an amine transaminase and an oxidase), can overcome this limitation by converting the unwanted enantiomer into the desired one. semanticscholar.org

Total Synthesis Strategies

Linear Synthesis Routes

A common linear synthesis begins with a commercially available substituted benzene (B151609) derivative. One practical route starts from 4-bromo-2-fluorotoluene (B1265965). The synthesis proceeds through a series of functional group manipulations to build the final molecule.

A representative linear synthesis is outlined below:

Oxidation : The methyl group of 4-bromo-2-fluorotoluene is oxidized to a carboxylic acid to form 4-bromo-2-fluorobenzoic acid.

Acylation : The aromatic ring is acylated, often via a Friedel-Crafts reaction or a palladium-catalyzed cross-coupling with an acetyl equivalent, to install the acetyl group at the 4-position, yielding 4-acetyl-2-fluorobenzoic acid (after removal of the bromine).

Asymmetric Reduction/Reductive Amination : The key stereocenter is introduced by the asymmetric reduction of the ketone to a chiral alcohol, followed by conversion to the amine, or directly via asymmetric reductive amination. This step is crucial for establishing the (S)-configuration.

Deprotection : If protecting groups were used for the carboxylic acid or amine functionalities during the synthesis, a final deprotection step is required to yield this compound.

This linear approach, while potentially involving several steps, is often robust and scalable, making it suitable for producing the quantities of the compound required for pharmaceutical development. nih.gov

Convergent Synthesis Approaches

A plausible convergent strategy for this compound involves the preparation of two key intermediates: a suitably functionalized 2-fluorobenzoic acid derivative and a chiral (S)-1-aminoethyl precursor.

Fragment 1: The 2-Fluorobenzoic Acid Moiety

The synthesis of the aromatic core typically starts from commercially available materials such as 4-bromo-2-fluorobenzoic acid or 4-acetyl-2-fluorobenzoic acid. These precursors allow for the introduction of the aminoethyl group at the 4-position through various cross-coupling reactions or by functional group transformations. For instance, 4-acetyl-2-fluorobenzoic acid can serve as a direct precursor where the acetyl group is later transformed into the chiral aminoethyl group.

Fragment 2: The Chiral (S)-1-Aminoethyl Side Chain

The stereochemistry of the final product is dictated by the synthesis of the chiral (S)-1-aminoethyl side chain. Several methods can be employed to achieve the desired enantiomer:

Asymmetric Reduction: The asymmetric reduction of a prochiral ketone, such as a protected 4-acetyl-2-fluorobenzonitrile, using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) can directly yield the desired stereoisomer of the corresponding alcohol, which can then be converted to the amine.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-1-phenylethylamine, can direct the stereoselective formation of the chiral center. The auxiliary is first condensed with a ketone to form a chiral imine, which is then reduced. Subsequent cleavage of the auxiliary provides the desired chiral amine.

Enzymatic Resolution: Kinetic resolution of a racemic mixture of 1-(4-substituted-3-fluorophenyl)ethanamine using enzymes like lipases can selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Coupling and Final Elaboration

Once the two fragments are prepared, they are coupled to form the carbon-carbon or carbon-nitrogen bond. For example, a protected (S)-1-aminoethyl nucleophile could be coupled with an electrophilic 2-fluorobenzoic acid derivative. The final steps of the synthesis would involve the deprotection of the amine and carboxylic acid functionalities to yield the target molecule.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the atomic arrangement and stereochemistry of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. The predicted spectral data are based on the analysis of structurally similar compounds, including substituted fluorobenzoic acids and aromatic amines. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic ring. The methyl protons (H-8) would appear as a doublet due to coupling with the methine proton (H-7). The methine proton, in turn, would be a quartet, coupled to the three methyl protons. The three aromatic protons (H-3, H-5, H-6) would exhibit complex splitting patterns (doublet of doublets) due to ortho- and meta- couplings with each other and coupling to the fluorine atom.

The ¹³C NMR spectrum would display nine distinct signals corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing carboxyl and fluoro groups and the electron-donating aminoethyl group. The carbon directly bonded to the fluorine atom (C-2) is expected to show a large coupling constant (¹JCF).

Predicted ¹H NMR Spectral Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 (CH₃) | ~1.4 - 1.6 | d (doublet) | ³JHH ≈ 7.0 |

| H-7 (CH) | ~4.2 - 4.4 | q (quartet) | ³JHH ≈ 7.0 |

| H-3 | ~7.1 - 7.3 | dd (doublet of doublets) | ³JHF ≈ 8-10, ⁴JHH ≈ 2.0 |

| H-5 | ~7.2 - 7.4 | dd (doublet of doublets) | ³JHH ≈ 8.0, ⁴JHF ≈ 4-6 |

| H-6 | ~7.8 - 8.0 | t (triplet) or dd | ³JHH ≈ 8.0, ³JHF ≈ 8-10 |

| NH₂ | Broad singlet | - | - |

| COOH | ~12.0 - 13.0 | Broad singlet | - |

Predicted ¹³C NMR Spectral Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-8 (CH₃) | ~20 - 25 |

| C-7 (CH) | ~50 - 55 |

| C-1 | ~120 - 125 (d, ²JCF) |

| C-2 | ~160 - 165 (d, ¹JCF) |

| C-3 | ~115 - 120 (d, ²JCF) |

| C-4 | ~145 - 150 |

| C-5 | ~112 - 118 (d, ⁴JCF) |

| C-6 | ~130 - 135 |

| COOH | ~165 - 170 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms that may be ambiguous from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine proton (H-7) and the methyl protons (H-8), confirming the ethyl fragment. Additionally, cross-peaks would appear between adjacent aromatic protons (H-5 and H-6), helping to delineate the substitution pattern on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C spectral data. For instance, the signal for H-8 at ~1.5 ppm would show a cross-peak to the carbon signal at ~22 ppm (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for connecting different structural fragments. Key HMBC correlations would include:

Correlations from the methine (H-7) and methyl (H-8) protons to the aromatic carbon C-4, definitively linking the aminoethyl side chain to the benzene (B151609) ring.

Correlations from the aromatic protons (e.g., H-3 and H-5) to the carboxyl carbon (COOH), confirming its position.

Correlations from aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5, helping to secure the assignments of the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the methine proton (H-7) of the ethyl group and the aromatic proton at C-5, providing information about the preferred conformation of the side chain relative to the aromatic ring.

¹⁹F NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this fluorine is sensitive to the electronic nature of the surrounding groups. nih.govillinois.edu Based on data for 2-fluorobenzoic acid derivatives, the chemical shift is expected in the range of -110 to -120 ppm (relative to CFCl₃). rsc.orgrsc.org This signal would appear as a multiplet due to coupling with the ortho proton H-3 (³JHF) and the meta proton H-6, as well as weaker coupling to the H-5 proton.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₉H₁₀FNO₂. The calculated monoisotopic mass is essential for confirming the identity of the synthesized compound. missouri.edu

Molecular Formula: C₉H₁₀FNO₂

Calculated Monoisotopic Mass: 183.0696 u

Observed Ion ([M+H]⁺): In positive-ion mode ESI-HRMS, the compound would be detected as its protonated molecule, [M+H]⁺, with a calculated m/z of 184.0774.

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the molecule's structure. researchgate.net

For the protonated molecule of this compound (m/z 184.0774), several characteristic fragmentation pathways can be predicted:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z 167.0713.

Cleavage of the C-C Bond (Benzylic Cleavage): The bond between the chiral carbon (C-7) and the aromatic ring (C-4) is a likely point of cleavage. This would lead to the formation of a stable benzylic cation or related structures. Cleavage to lose the CH₃CHNH₂ portion would yield a fragment at m/z 139.0241.

Loss of Formic Acid (HCOOH) or Water and Carbon Monoxide (H₂O + CO): Fragmentation of the carboxylic acid group is common. A neutral loss of formic acid from the precursor ion would generate a fragment at m/z 138.0662.

Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the precursor ion would produce a fragment ion at m/z 140.0822.

Predicted Key MS/MS Fragments for [C₉H₁₀FNO₂ + H]⁺

| Predicted m/z | Predicted Formula of Fragment | Neutral Loss |

|---|---|---|

| 167.0713 | [C₉H₈FO₂]⁺ | NH₃ |

| 140.0822 | [C₈H₁₁FN]⁺ | CO₂ |

| 139.0241 | [C₇H₄FO₂]⁺ | C₂H₆N |

| 123.0292 | [C₇H₄FO]⁺ | C₂H₆N, CO |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, primary amine, and substituted aromatic functionalities. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be inferred from the analysis of structurally related compounds such as 2-amino-3-methylbenzoic acid and 4-aminobenzoic acid.

The carboxylic acid group will give rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak between 1710 and 1680 cm⁻¹. The primary amine group (-NH₂) will show characteristic N-H stretching vibrations, usually as two bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration is anticipated around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. The presence of the fluorine substituent will influence the C-F stretching vibration, which is typically observed in the 1250-1020 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong |

| Primary Amine | N-H stretch | 3500-3300 | Medium (two bands) |

| Primary Amine | N-H bend | 1650-1580 | Medium |

| Aromatic Ring | C-H stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Strong |

| Alkyl Group | C-H stretch | 2970-2850 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would be beneficial for confirming the structure and studying intermolecular interactions.

The aromatic ring vibrations, especially the ring breathing modes, are typically strong in Raman spectra and would provide a clear signature for the substituted benzene ring. The symmetric stretching of the C=C bonds in the ring, expected around 1600 cm⁻¹, would be prominent. The C-F stretching vibration is also Raman active. Analysis of Raman spectra of similar molecules, such as 2-amino-5-fluorobenzoic acid and 4-aminobenzoic acid, indicates that the vibrational modes of the aminobenzoic acid core are well-defined and can be assigned with high confidence. For instance, studies on 4-aminobenzoic acid show characteristic Raman bands for the aromatic ring and the amino and carboxylic acid groups.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C stretch | ~1600 | Strong |

| Alkyl Group | C-H stretch | 2970-2850 | Medium |

| Carboxylic Acid | C=O stretch | 1710-1680 | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral molecule. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of the (S)-configuration at the chiral center of the 1-aminoethyl group.

Chiral Analytical Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect of the quality control of chiral compounds. Chiral analytical chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating enantiomers. The development of a robust chiral HPLC method for this compound would involve the selection of an appropriate chiral stationary phase (CSP) and mobile phase.

Given the structure of the analyte, which contains both acidic (carboxylic acid) and basic (primary amine) groups, as well as an aromatic ring, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are often the first choice due to their broad applicability. Ion-exchange and crown ether-based CSPs could also be suitable, particularly for the separation of amino acid derivatives.

Method development would involve screening different CSPs with various mobile phases. A typical mobile phase would consist of a non-polar organic solvent like hexane (B92381) or heptane, a more polar alcohol modifier such as isopropanol (B130326) or ethanol, and acidic or basic additives to control the ionization state of the analyte and improve peak shape and resolution. For a compound with both acidic and basic functionalities, the pH of the mobile phase can be a critical parameter.

Table 3: Potential Chiral HPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, ion-exchange, or crown ether-based. |

| Mobile Phase | Normal Phase: Hexane/Isopropanol with additives (e.g., trifluoroacetic acid or diethylamine). Reversed Phase: Acetonitrile/Water with buffers. |

| Detection | UV-Vis at a wavelength where the aromatic ring absorbs (e.g., ~254 nm). |

| Flow Rate | Typical analytical flow rates of 0.5 - 1.5 mL/min. |

Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, derivatization is necessary to increase their volatility and improve chromatographic performance.

For the analysis of this compound by chiral GC, a two-step derivatization process would likely be required. The carboxylic acid group would be esterified, for example, by reaction with an alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acid catalyst. The primary amine group would then be acylated, for instance, using trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This derivatization yields a volatile and thermally stable derivative suitable for GC analysis.

The separation of the derivatized enantiomers would be achieved on a chiral capillary column. Cyclodextrin-based stationary phases, such as those derivatized with alkyl or acyl groups, are commonly used for the chiral separation of amino acid derivatives. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters for achieving baseline separation of the enantiomers. Mass spectrometry (MS) can be coupled with GC for definitive identification and quantification of the enantiomers.

Table 4: Potential Chiral GC Method Parameters for Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization | 1. Esterification of the carboxylic acid (e.g., with isopropanol/HCl). 2. Acylation of the amine (e.g., with TFAA). |

| Chiral Stationary Phase | Derivatized cyclodextrin-based capillary column (e.g., Chirasil-Val). |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | An optimized temperature ramp to ensure good separation and peak shape. |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, particularly within the pharmaceutical industry. Its advantages over traditional high-performance liquid chromatography (HPLC), such as higher efficiency, shorter analysis times, reduced organic solvent consumption, and lower operating costs, make it an attractive method for determining the enantiomeric purity of chiral compounds like this compound. selvita.comresearchgate.net The use of supercritical carbon dioxide (CO2) as the primary mobile phase component, often modified with a small amount of an organic solvent, is central to the technique's "green" credentials and performance benefits. selvita.com

The enantioseparation of chiral molecules is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. selvita.com For zwitterionic or amphoteric compounds, which contain both acidic and basic functional groups like 4-(1-aminoethyl)-2-fluorobenzoic acid, SFC method development requires careful selection of both the chiral stationary phase (CSP) and the mobile phase additives to achieve optimal separation.

Research Findings on Analogous Compounds

A relevant case study involves the rapid chiral and achiral impurity analysis of paroxetine (B1678475) hydrochloride, a chiral secondary amine, using SFC. researchgate.net This study highlights the effectiveness of a cellulose tris-(3-chloro-4-methylphenylcarbamate) stationary phase for achieving rapid and efficient separation. The zwitterionic nature of 4-(1-aminoethyl)-2-fluorobenzoic acid (possessing both a carboxylic acid and an amino group) suggests that mobile phase additives would be crucial for successful enantioseparation. Typically, for a compound with both acidic and basic centers, a combination of acidic and basic additives, or a salt buffer like ammonium (B1175870) acetate (B1210297), is used to suppress unwanted interactions with residual silanols on the silica (B1680970) support and to ensure consistent ionization states, leading to sharp and symmetrical peaks. researchgate.net

In the paroxetine study, a mobile phase consisting of CO2 and methanol with 20 mM ammonium acetate provided excellent results. researchgate.net This approach effectively controlled the ionic interactions and led to a successful separation in under 4.0 minutes. This demonstrates the high-throughput capability of modern SFC systems. researchgate.net

Chromatographic Conditions and Performance Data

Based on the principles of chiral SFC and findings from analogous pharmaceutical compounds, a hypothetical but scientifically grounded method for the enantioseparation of 4-(1-aminoethyl)-2-fluorobenzoic acid can be proposed. The primary goal is to achieve baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers in a short analysis time.

The selection of the chiral stationary phase is the most critical parameter. A screening of several polysaccharide-based columns, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, would be the initial step. youtube.com The mobile phase would typically consist of supercritical CO2 with an alcohol co-solvent (modifier) such as methanol or ethanol. The percentage of the modifier is optimized to balance retention time and resolution. For an amphoteric compound, an additive is essential. Ammonium acetate or a combination of a weak acid (e.g., acetic acid) and a weak base (e.g., isopropylamine) would be evaluated to achieve optimal peak shape and selectivity.

Below is an interactive data table representing plausible results from such an optimization study on a cellulose-based CSP, modeled after the successful separation of similar pharmaceutical compounds. researchgate.net

Table 1: SFC Method Parameters and Performance for Enantioseparation of 4-(1-aminoethyl)-2-fluorobenzoic acid Analog

| Parameter | Value |

| Column | Cellulose tris-(3-chloro-4-methylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | CO2 / Methanol (70:30, v/v) with 20 mM Ammonium Acetate |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

| Retention Time (Enantiomer 1) | 2.85 min |

| Retention Time (Enantiomer 2) | 3.52 min |

| Separation Factor (α) | 1.24 |

| Resolution (Rs) | 2.10 |

The data in Table 1 illustrates a successful baseline separation of the two enantiomers. The retention times are short, demonstrating the high speed of SFC. A separation factor (α) of 1.24 indicates good chiral recognition by the stationary phase, and a resolution value (Rs) of 2.10 confirms that the peaks are well separated, allowing for accurate quantification of each enantiomer. researchgate.net These performance metrics are typical for well-developed chiral SFC methods and underscore the technique's suitability for the advanced analytical characterization of this compound.

Diastereoselective Synthesis Methodologies

Diastereoselective synthesis is a powerful strategy for creating a specific stereoisomer. This approach typically involves coupling a prochiral substrate with a chiral auxiliary. This auxiliary molecule introduces a stereocenter that directs the formation of a new chiral center, leading to the formation of diastereomers in unequal amounts. These diastereomers, having different physical properties, can then be separated by standard techniques like crystallization or chromatography. Following separation, the chiral auxiliary is cleaved to yield the enantiomerically enriched target compound.

A prominent example of this methodology, relevant to the synthesis of chiral amino acids, is the Schöllkopf bis-lactim ether synthesis. nih.gov In this method, a chiral auxiliary, typically derived from a simple amino acid like valine, is used to create an enantiopure nucleophile. researchgate.net For instance, in the synthesis of (S)-4-fluorohistidine, a structurally related amino acid, diastereoselective alkylation of a MOM-protected 4-fluoro-5-bromomethyl imidazole (B134444) was achieved using the Schöllkopf approach. nih.gov This reaction produces a diastereomeric intermediate with high diastereomeric excess (d.e. >98% after chromatography). researchgate.net Subsequent hydrolysis of the separated diastereomer cleaves the auxiliary and yields the desired (S)-amino acid with high enantiomeric purity. researchgate.netnih.gov This strategy effectively transfers the chirality of the auxiliary to the final product.

Enantioselective Synthesis Methodologies

Enantioselective synthesis, also known as asymmetric catalysis, aims to directly produce one enantiomer of a chiral product from a prochiral substrate. This is often achieved using a small amount of a chiral catalyst that preferentially facilitates the reaction pathway leading to the desired enantiomer. This method is highly efficient as it avoids the need for a stoichiometric chiral auxiliary and the subsequent separation of diastereomers.

A relevant example is the enantioselective alkynylation of isatins and their derivatives, which is a key transformation for producing pharmacologically active compounds with chiral centers. uva.es In these reactions, a terminal alkyne is added to a ketone or imine group in the presence of a chiral catalyst, such as a perhydro-1,3-benzoxazine ligand complexed with a metal like zinc. uva.es The catalyst creates a chiral environment around the reaction center, directing the incoming nucleophile to one face of the substrate over the other. This control results in the formation of one enantiomer in significant excess. Research has demonstrated that this approach can yield chiral propargylic alcohols and amines with moderate to excellent enantioselectivity. uva.es For example, the reaction of N-methylisatin with cyclopropylacetylene (B33242) can yield the corresponding chiral alcohol with a high enantiomeric ratio (er) of 98:2. uva.es

Table 1: Examples of Enantioselective Alkynylation

| Substrate | Alkyne | Catalyst System | Enantiomeric Ratio (er) | Yield |

|---|---|---|---|---|

| N-methylisatin | Phenylacetylene | Chiral Perhydro-1,3-benzoxazine / Me2Zn | 96:4 | Good |

| N-methylisatin | Cyclopropylacetylene | Chiral Perhydro-1,3-benzoxazine / Me2Zn | 98:2 | Good |

| N-methylisatin | 4-Bromobutyne | Chiral Perhydro-1,3-benzoxazine / Me2Zn | 99:1 | Moderate |

Chiral Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), chiral resolution is required to isolate the desired (S)-enantiomer. Resolution does not create new stereocenters but separates existing ones. This is a widely used industrial strategy for producing enantiopure compounds. wikipedia.org

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique exploits the fact that the target molecule, this compound, contains both an acidic carboxylic acid group and a basic amino group. By reacting the racemic mixture with an enantiomerically pure chiral resolving agent—a chiral acid if resolving a base, or a chiral base if resolving an acid—a pair of diastereomeric salts is formed. libretexts.org

These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. libretexts.orgrsc.org This difference allows for their separation by fractional crystallization. gavinpublishers.com The less soluble salt will crystallize out of the solution first, leaving the more soluble salt behind. After separation by filtration, the purified diastereomeric salt is treated with an acid or base to break the salt bond, regenerating the resolving agent and yielding the desired enantiomer in high purity. libretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation. rsc.org

Table 2: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Used to Resolve |

|---|---|---|

| Chiral Acids | (+)-Tartaric acid, (-)-Tartaric acid, (+)-Camphorsulfonic acid, (+)-Di-1,4-toluoyl-D-tartaric acid | Racemic Bases (Amines) |

| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-1-Phenylethylamine, (-)-Strychnine | Racemic Acids |

Kinetic resolution is a dynamic method that differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer or the newly formed product. wikipedia.org The enantiomeric excess (ee) of the unreacted starting material increases as the reaction progresses. wikipedia.org

This technique is particularly effective when catalyzed by enzymes or specific chiral metal complexes. A relevant example is the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally similar to the target compound. mdpi.com In one study, a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), was used with an achiral nucleophile. The catalyst selectively facilitates the esterification of one enantiomer over the other. This process allowed for the isolation of the unreacted chiral carboxylic acid and the corresponding chiral ester, both with high enantiomeric excess. For example, the resolution of 2-(4-isobutylphenyl)-2-fluoropropanoic acid resulted in the (S)-(+)-ester with 88% ee and a selectivity factor (s) of 31. mdpi.com

Table 3: Example of Kinetic Resolution of 2-Aryl-2-fluoropropanoic Acids

| Substrate (Aryl Group) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |

|---|---|---|---|---|

| 4-Isobutylphenyl | (S)-(+)-Ester | 40 | 88 | 31 |

| 3-Chlorophenyl | (S)-(+)-Ester | 42 | 90 | 41 |

| 3-Bromophenyl | (S)-(+)-Ester | 44 | 91 | 58 |

Preparative chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture on a large scale. nih.gov This method utilizes a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. nih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. bgb-analytik.com This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation. nih.gov

Techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. researchgate.net SFC is often preferred for preparative separations as it is faster than HPLC and considered a "greener" technology due to its use of supercritical CO2 as the main component of the mobile phase. researchgate.net A wide variety of CSPs are commercially available, including those based on polysaccharides, proteins, and Pirkle-type phases, allowing for the separation of a broad range of chiral compounds. bgb-analytik.comchiraltech.com The separated fractions are collected as they exit the column, providing both enantiomers in high purity.

Table 4: Overview of Preparative Chiral Chromatography Techniques

| Technique | Typical Mobile Phase | Key Advantages | Common Chiral Stationary Phases (CSPs) |

|---|---|---|---|

| Preparative HPLC | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase (e.g., Water/Acetonitrile) | Well-established, versatile, wide range of available CSPs. | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Protein-based. |

| Preparative SFC | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | Faster separations, lower viscosity, reduced solvent consumption ("Green"), easier sample recovery. | Polysaccharide-based, Pirkle-type, and others optimized for SFC conditions. |

Conclusion

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid stands as a testament to the power of combining chirality and fluorine chemistry in the design of advanced organic molecules. Its synthesis, achievable through both asymmetric approaches and chiral resolution, provides access to a stereochemically pure building block of immense value. The critical role of this intermediate in the synthesis of the life-saving BTK inhibitor Acalabrutinib highlights its significance in modern medicinal chemistry. As the quest for more potent and selective drugs continues, the demand for such well-defined chiral fluorinated building blocks is certain to grow, paving the way for the development of new and improved therapies for a range of human diseases.

Reactivity and Derivatization Chemistry of S 4 1 Aminoethyl 2 Fluorobenzoic Acid

Functional Group Transformations of the Amino Group

The primary amino group in (S)-4-(1-aminoethyl)-2-fluorobenzoic acid is a nucleophilic center that readily participates in various bond-forming reactions. Its reactivity is influenced by the steric hindrance from the adjacent methyl group and the electronic effects of the fluorinated benzoic acid moiety.

Amidation and Peptide Coupling Reactions

The amino group can be acylated to form amides, including the formation of peptide bonds. This transformation is fundamental in the synthesis of peptides and other biologically active molecules. The reaction involves the coupling of the amino group with a carboxylic acid, which is typically activated to facilitate the reaction.

A variety of modern coupling reagents can be employed for this purpose, each with its own advantages in terms of efficiency, suppression of side reactions, and preservation of stereochemical integrity. luxembourg-bio.comuni-kiel.depeptide.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization. luxembourg-bio.comuni-kiel.depeptide2.comluxembourg-bio.com Phosphonium salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective. peptide2.comluxembourg-bio.com

The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being commonly used. researchgate.net A base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also required to neutralize the acid formed during the reaction. luxembourg-bio.com

Table 1: Illustrative Conditions for Amidation and Peptide Coupling

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |

|---|---|---|---|---|

| DCC | HOBt | DIPEA | DMF/DCM | 12-24 h |

| HBTU | - | NMM | DMF | 2-4 h |

| HATU | - | DIPEA | DMF | 1-2 h |

This table presents typical conditions for peptide coupling reactions based on general literature and may need optimization for this compound.

Acylation and Alkylation Reactions

Beyond peptide coupling, the amino group can be acylated with various acylating agents, such as acid chlorides and acid anhydrides, to introduce a wide range of functional groups. These reactions are typically carried out in the presence of a base to scavenge the acidic byproduct.

N-alkylation of the amino group introduces alkyl substituents. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines. masterorganicchemistry.com Reductive amination, as discussed in the next section, often provides a more controlled method for mono-alkylation. However, under carefully controlled conditions, direct alkylation can be achieved. For instance, the reaction of 4-aminobenzoic acid derivatives with alkylating agents in the presence of a base like potassium carbonate has been reported to yield N-alkylated products. nih.gov

Reductive Amination and Heterocycle Formation

Reductive amination is a powerful method for the formation of C-N bonds and offers a controlled route to secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com The reaction is typically performed under mildly acidic conditions to facilitate imine formation. masterorganicchemistry.com

The bifunctional nature of this compound also makes it a potential precursor for the synthesis of various heterocyclic systems. Through intramolecular cyclization reactions, the amino and carboxylic acid groups can be engaged to form lactams. Furthermore, the amino group can react with other bifunctional reagents to construct a variety of nitrogen-containing heterocycles. For example, condensation with 1,3-dicarbonyl compounds could lead to the formation of pyrimidines or related heterocycles. researchgate.net The specific reaction conditions would determine the resulting heterocyclic scaffold.

Carboxylic Acid Functionalization

The carboxylic acid group of this compound is a versatile handle for derivatization, allowing for the formation of esters, amides, and the reduction to alcohols and aldehydes.

Esterification and Amide Formation

Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a classic approach. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Alternative methods include reaction with alkyl halides in the presence of a base or using coupling reagents like DCC with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Similar to the reactions of the amino group, the carboxylic acid can be converted to an amide by reacting with a primary or secondary amine using standard peptide coupling reagents. luxembourg-bio.comresearchgate.net This reaction is essentially the reverse of the peptide coupling described in section 5.1.1, where the carboxylic acid of the title compound is activated and then reacted with an external amine. The same range of coupling reagents (DCC, HBTU, HATU, etc.) and conditions apply. luxembourg-bio.comresearchgate.net

Table 2: Illustrative Conditions for Esterification and Amide Formation

| Reaction | Reagents | Catalyst/Additive | Solvent |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Conc. H2SO4 or HCl | Alcohol (as solvent) |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K2CO3) | DMF or Acetone |

This table presents general conditions for carboxylic acid derivatization and may require optimization for the specific substrate.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. mdpi.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids directly, but its reactivity can be enhanced by the addition of reagents like iodine or by converting the carboxylic acid to a more reactive derivative, such as a mixed anhydride (B1165640), in situ. researchgate.net

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. However, this can be achieved by first converting the carboxylic acid to a derivative that is more readily reduced to the aldehyde and less susceptible to over-reduction to the alcohol. One common strategy is to convert the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde using a poisoned catalyst in a Rosenmund reduction, or with specific hydride reagents like lithium tri-tert-butoxyaluminum hydride at low temperatures. Another approach involves the use of N,O-dimethylhydroxylamines (Weinreb amides), which upon reaction with organometallic reagents or reduction with LiAlH4, yield the aldehyde.

Decarboxylation Pathways

The decarboxylation of benzoic acid and its derivatives typically requires high temperatures, often in the presence of a catalyst such as copper or a strong acid. The presence of both an activating amino group and a deactivating fluorine atom on the aromatic ring of This compound presents a complex electronic scenario.

In the absence of experimental data for the target molecule, the conditions required for decarboxylation are likely to be harsh. Thermal decarboxylation would likely proceed via protonation of the carboxyl group followed by the elimination of carbon dioxide, leading to the formation of the corresponding (S)-1-(3-fluoro-4-aminophenyl)ethanamine.

Table 1: Predicted Decarboxylation of this compound

| Reactant | Conditions | Predicted Product |

| This compound | High Temperature, Acid Catalyst | (S)-1-(3-fluoro-4-aminophenyl)ethanamine |

Aromatic Ring Modifications

The aromatic ring of This compound is substituted with three groups that influence its reactivity towards electrophilic substitution and metal-catalyzed coupling reactions: the ortho-para directing and activating aminoethyl group, the ortho-para directing but deactivating fluorine atom, and the meta-directing and deactivating carboxylic acid group.

Electrophilic Aromatic Substitution Strategies

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this molecule is dictated by the combined directing effects of the existing substituents. The powerful activating and ortho-para directing nature of the amino group (via the ethyl substituent) is expected to be the dominant influence. The fluorine atom is also an ortho-para director, while the carboxylic acid is a meta-director.

Given these competing influences, electrophilic attack is most likely to occur at the positions ortho to the aminoethyl group and meta to the carboxylic acid. The position ortho to both the aminoethyl and fluorine groups is sterically hindered. Therefore, substitution is predicted to occur predominantly at the position ortho to the aminoethyl group and meta to the carboxylic acid. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | (S)-4-(1-aminoethyl)-2-fluoro-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | (S)-5-bromo-4-(1-aminoethyl)-2-fluorobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | (S)-4-(1-aminoethyl)-2-fluoro-5-sulfobenzoic acid |

Transition Metal-Catalyzed Coupling Reactions

The fluorine atom and the carboxylic acid group of This compound offer potential sites for transition metal-catalyzed cross-coupling reactions. While C-F bond activation for cross-coupling is challenging, it is achievable with specialized catalyst systems. A more conventional approach would involve conversion of the carboxylic acid to a more reactive group, such as a triflate or a halide, to participate in reactions like Suzuki, Heck, or Sonogashira couplings.

Alternatively, direct C-H activation at positions guided by the existing functional groups could be a viable strategy for introducing new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed C-H arylation could potentially occur at the less sterically hindered positions on the aromatic ring.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the alpha-position of the aminoethyl group is a critical consideration in any chemical transformation of This compound . Epimerization, the loss of stereochemical purity, can occur under conditions that facilitate the deprotonation and reprotonation of the alpha-carbon.

Basic conditions, in particular, pose a risk of epimerization through the formation of a resonance-stabilized carbanion. The proximity of the aromatic ring could further stabilize this intermediate, increasing the likelihood of racemization. Acidic conditions are generally less likely to cause epimerization at a carbon atom adjacent to an amino group. Therefore, reactions involving this compound should ideally be conducted under neutral or acidic conditions to preserve its stereochemical configuration. To date, no specific studies on the epimerization of This compound have been found in the scientific literature.

Applications of S 4 1 Aminoethyl 2 Fluorobenzoic Acid As a Chiral Building Block

Construction of Chiral Pharmaceutical Intermediates

The precise three-dimensional arrangement of atoms in a drug molecule is often critical to its efficacy and safety. (S)-4-(1-aminoethyl)-2-fluorobenzoic acid, with its defined stereochemistry, serves as an essential starting material or intermediate in the synthesis of chiral pharmaceuticals. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, properties that are highly desirable in drug design.

One notable area of application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used in cancer therapy. While direct synthesis of PARP inhibitors using this specific building block is not extensively documented in publicly available research, the structurally related 4-fluorobenzoic acid is a known precursor in the synthesis of olaparib (B1684210) derivatives, a well-known PARP inhibitor. nih.govrsc.orgresearchgate.net The chiral aminoethyl group of this compound offers a key point for molecular diversity and stereospecific interactions with the enzyme's active site, suggesting its potential in the development of next-generation, more selective PARP inhibitors. nih.gov

The synthesis of chiral amines is a fundamental aspect of pharmaceutical chemistry, and this compound provides a readily available source of a specific enantiomer. acs.orgdntb.gov.uanih.gov Its carboxylic acid and amino functionalities allow for straightforward incorporation into larger molecular scaffolds through amide bond formation and other common organic reactions.

Scaffold for Novel Ligand Synthesis in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. The development of novel and efficient chiral ligands is a continuous pursuit in organic chemistry. The rigid structure and multiple functional groups of this compound make it an attractive scaffold for the design and synthesis of new ligands.

The amino group can be readily modified to coordinate with various transition metals, while the carboxylic acid and the aromatic ring can be functionalized to fine-tune the steric and electronic properties of the resulting ligand. Chiral amines and their derivatives are known to be effective in a range of asymmetric transformations. acs.org The fluorinated phenyl ring can also play a role in influencing the catalytic activity and enantioselectivity through non-covalent interactions within the catalytic complex. researchgate.net

While specific examples of ligands derived directly from this compound are not yet prevalent in the literature, the principles of ligand design strongly support its potential in this area. Research into chiral fluorinated ligands is an active field, with a focus on creating catalysts for challenging asymmetric reactions, such as fluorination reactions themselves. dntb.gov.uanih.govresearchgate.net

Precursor for Advanced Materials and Fluorescent Probes

The unique combination of chirality, fluorescence, and reactive functional groups in this compound suggests its utility as a precursor for advanced materials and fluorescent probes. Fluorinated organic compounds often exhibit useful photophysical properties, and the benzoic acid moiety can act as a fluorophore. researchgate.net

The amino and carboxylic acid groups provide handles for polymerization or for grafting onto surfaces, leading to the creation of chiral polymers or functionalized materials with specific recognition properties. globalscientificjournal.com Such materials could find applications in chiral separations, sensing, and optoelectronics.

In the realm of fluorescent probes, the fluorinated benzoic acid core can be incorporated into larger systems designed to detect specific analytes or to probe biological environments. The fluorescence properties of aminobenzoic acid derivatives can be sensitive to their local environment, making them useful for monitoring interactions, such as peptide binding to micelles. nih.gov The chiral nature of this compound could be exploited to develop probes that can distinguish between enantiomers of a target molecule.

Role in the Discovery and Development of Biologically Active Molecules

Beyond its role as a pharmaceutical intermediate, this compound is a valuable building block for the discovery and development of novel biologically active molecules through techniques like diversity-oriented synthesis. Its trifunctional nature allows for the creation of diverse molecular libraries by systematically varying the substituents on the amino and carboxylic acid groups.

The incorporation of fluorinated amino acids into peptides and macrocycles is a rapidly growing area of research aimed at improving the therapeutic properties of these biomolecules. nih.govrsc.orgresearchgate.netrsc.org Fluorination can enhance proteolytic stability and cell permeability, and the specific stereochemistry of this compound can be used to control the conformation of the resulting peptide or macrocycle, leading to improved target binding and biological activity.

Computational and Theoretical Investigations of S 4 1 Aminoethyl 2 Fluorobenzoic Acid

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations would be crucial for understanding the conformational flexibility of the aminoethyl side chain and the influence of the solvent environment. biorxiv.orgnih.govfu-berlin.de

Key aspects to be investigated with MD simulations include:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, identifying the different accessible conformations and the energy barriers between them. This is particularly important for the rotatable bonds in the aminoethyl group.

Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent interacts with the solute and influences its conformation and dynamics. The hydration dynamics around the fluorinated aromatic ring and the charged groups would be of particular interest. nih.govfu-berlin.defu-berlin.de

Development of Force Fields: Accurate MD simulations rely on well-parameterized force fields. For a fluorinated amino acid derivative, it would be necessary to use or develop force field parameters that accurately describe the interactions involving the fluorine atom. biorxiv.orgnih.gov

An illustrative table of potential findings from an MD simulation is presented below.

| Parameter | Observation (Illustrative) | Significance |

| Major Conformer Population | Conformer A: 65%, Conformer B: 25%, Other: 10% | Identifies the most prevalent shapes the molecule adopts in solution. |

| Dihedral Angle Distribution (Cα-Cβ) | Bimodal distribution with peaks at -60° and 180° | Reveals the preferred rotational orientations of the side chain. |

| Radial Distribution Function (Solvent) | High probability of finding water molecules near the carboxylic acid and amino groups, and a structured layer around the fluorine atom. | Characterizes the organization of the solvent around the molecule, highlighting key solvation sites. |

Disclaimer: The data in this table is illustrative and not derived from actual computational studies on (S)-4-(1-aminoethyl)-2-fluorobenzoic acid.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govbohrium.comucl.ac.uk These predictions, when compared to experimental data, can help in the assignment of peaks and provide confidence in the determined structure. The anomalous chemical shifts that can be observed in substituted benzoic acid esters highlight the utility of computational approaches in understanding complex electronic effects. nih.govbohrium.com

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. fu-berlin.dersc.orgnih.gov By analyzing the nature of the vibrations, each calculated frequency can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend, C-F stretch).

An illustrative table of predicted spectroscopic data is provided below.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment (Illustrative) |

| ¹H NMR Chemical Shift (CH-NH₂) | 4.2 ppm | Proton on the chiral carbon of the aminoethyl group. |

| ¹³C NMR Chemical Shift (C=O) | 170 ppm | Carbonyl carbon of the carboxylic acid. |

| ¹⁹F NMR Chemical Shift | -115 ppm | Fluorine atom attached to the aromatic ring. |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | Stretching vibration of the carbonyl group in the carboxylic acid. |

| IR Frequency (N-H bend) | 1610 cm⁻¹ | Bending vibration of the amino group. |

| IR Frequency (C-F stretch) | 1250 cm⁻¹ | Stretching vibration of the carbon-fluorine bond. |

Disclaimer: The data in this table is illustrative and not derived from actual computational studies on this compound.

Reaction Mechanism Studies and Transition State Analysis in Synthetic Pathways

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, computational studies could be employed to:

Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given synthetic route can be constructed. This would help in identifying the most favorable reaction pathway.

Analyze Transition States: Locating and characterizing the transition state structures are crucial for understanding the kinetics of a reaction. Analysis of the transition state geometry and its vibrational frequencies can confirm that it is a true saddle point on the potential energy surface and can provide insights into the factors that influence the reaction rate.

Elucidate Stereoselectivity: For the synthesis of a chiral molecule like the (S)-enantiomer, computational methods can be used to study the origins of enantioselectivity in asymmetric reactions, such as those catalyzed by transition metals or enzymes. nih.govworktribe.comacs.orgnih.govresearchgate.net By comparing the activation energies for the pathways leading to the (S) and (R) enantiomers, the preference for the formation of the desired product can be rationalized.

An illustrative table summarizing a hypothetical transition state analysis is shown below.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Formation of (S)-enantiomer | 0.0 | 15.2 | -5.8 | 15.2 |

| Formation of (R)-enantiomer | 0.0 | 18.5 | -5.8 | 18.5 |

Disclaimer: The data in this table is illustrative and not derived from actual computational studies on this compound.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of complex chiral molecules like (S)-4-(1-aminoethyl)-2-fluorobenzoic acid traditionally relies on multi-step chemical processes. However, there is a growing emphasis on developing more efficient and environmentally friendly "green" synthetic strategies. Future research is directed towards biocatalysis and metabolic engineering to create more sustainable production pathways.

Key research directions include:

Biocatalytic Asymmetric Amination: Utilizing enzymes such as transaminases or ammonia (B1221849) lyases to introduce the chiral amino group onto a suitable keto-acid precursor. This approach offers high enantioselectivity under mild reaction conditions, reducing the need for chiral auxiliaries or resolutions.

Engineered Biosynthetic Pathways: Modifying microorganisms to produce aminobenzoic acid backbones from simple carbon sources like glucose. mdpi.com While current efforts have focused on simpler compounds like para-aminobenzoic acid (PABA), these engineered pathways could be adapted and expanded to incorporate fluorination and side-chain elaboration steps. mdpi.com

Chemo-enzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps. For instance, a fluorinated benzoic acid derivative could be synthesized chemically, followed by an enzymatic step to introduce the chiral aminoethyl side chain with high stereocontrol.

These sustainable methods aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption compared to conventional synthetic routes.

| Approach | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step synthesis often involving resolution of racemic mixtures or use of chiral auxiliaries. | Well-established and versatile for various substrates. | Often lower atom economy, use of harsh reagents, potential for racemization. |

| Biocatalysis | Use of isolated enzymes (e.g., transaminases) for key stereoselective transformations. | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability, substrate scope, and cost of cofactors. |

| Metabolic Engineering | Engineering microorganisms (e.g., E. coli, S. cerevisiae) to produce the target molecule from simple feedstocks. mdpi.com | Highly sustainable, potential for low-cost production at scale, uses renewable resources. | Complex pathway engineering, low initial yields, potential toxicity of intermediates to the host organism. |

Exploration of New Derivatization Opportunities

The bifunctional nature of this compound, with its primary amine and carboxylic acid groups, allows for a wide range of chemical modifications. Research is focused on leveraging these reactive sites to synthesize novel derivatives with tailored properties for various applications, from materials science to pharmaceuticals.

Carboxylic Acid Group Modifications: The carboxylic acid can be converted into esters, amides, or acid halides. Amide coupling with other chiral amines or amino acids can generate complex peptide-like structures or chiral ligands. Esterification can be used to modify solubility or create prodrugs.

Amino Group Modifications: The primary amine is a versatile handle for N-acylation, N-alkylation, reductive amination, and sulfonylation. These reactions allow for the introduction of diverse functional groups, which can modulate the molecule's biological activity or physical properties. For example, derivatization is key in creating agents for labeling proteins and peptides, such as N-succinimidyl 4-[18F]fluorobenzoate, which is synthesized from a 4-fluorobenzoic acid precursor. nih.gov

Bifunctional Derivatization: Both the amino and carboxyl groups can be reacted simultaneously or sequentially to form cyclic structures, such as lactams, or to attach the molecule to solid supports for use in solid-phase synthesis.

These derivatization strategies are crucial for building libraries of compounds for drug discovery screening and for creating specialized chemical tools.

| Functional Group | Reaction Type | Reagents | Resulting Derivative Class |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amide Coupling | Amines, Coupling Agents (e.g., EDC, HATU) | Amides |

| Esterification | Alcohols, Acid Catalyst | Esters | |

| Amino Group (-NH₂) | N-Acylation | Acid Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

Expansion of Applications as a Chiral Building Block

As a chiral building block, this compound serves as a foundational component for the asymmetric synthesis of more complex, enantiomerically pure molecules. researchgate.net Its pre-defined stereocenter is incorporated directly into the final product, avoiding the need for late-stage chiral separations.

Future applications in this area include:

Synthesis of Pharmaceutical Ingredients: The compound is a key fragment for constructing biologically active molecules. The fluorinated phenyl ring and the chiral amine are common motifs in modern drug candidates, influencing factors like metabolic stability and binding affinity to protein targets.

Development of Chiral Ligands and Catalysts: The amino and carboxyl groups can be used to coordinate with metal centers, making the molecule a candidate for the synthesis of novel chiral ligands for asymmetric catalysis.

Peptidomimetic Design: Incorporating this non-natural amino acid into peptide sequences can create peptidomimetics with enhanced stability against enzymatic degradation and improved conformational rigidity, which are desirable properties for therapeutic peptides.

The utility of amino acids as chiral building blocks is a well-established principle in organic synthesis, and the unique combination of features in this specific molecule ensures its continued relevance. nih.gov

Advanced Computational Studies on Stereoselectivity and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating research. Advanced computational studies on this compound can offer deep insights into its properties and reactivity.

Conformational Analysis: Techniques like Density Functional Theory (DFT) can be used to determine the most stable three-dimensional conformations of the molecule and its derivatives. This is critical for understanding how it interacts with biological targets like enzymes.

Reaction Mechanism and Stereoselectivity: Computational modeling can elucidate the transition states and reaction pathways for syntheses involving this building block. This allows researchers to understand the origin of stereoselectivity and to design catalysts or reaction conditions that favor the formation of a desired stereoisomer.

Analysis of Intermolecular Interactions: Methods like Hirshfeld surface analysis can be employed to study the non-covalent interactions (e.g., hydrogen bonds) that govern crystal packing and molecular recognition. eurjchem.comresearchgate.net This is valuable for designing co-crystals or understanding protein-ligand binding.

These computational approaches reduce the need for trial-and-error experimentation, saving time and resources while providing a more profound understanding at the molecular level.

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Predicting stable molecular geometries, calculating reaction energies, and modeling spectroscopic properties (NMR, IR). |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in solution or when bound to a protein, exploring conformational flexibility. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds and non-covalent interactions within the molecule and its complexes. |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions in the solid state, aiding in crystal engineering. researchgate.net |

Integration with Automated Synthesis and Flow Chemistry

Modern chemical synthesis is increasingly moving towards automation and continuous manufacturing processes, known as flow chemistry. researchgate.net These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability over traditional batch synthesis. elveflow.com

Automated Synthesis Platforms: The synthesis and derivatization of this compound can be adapted for automated platforms. These systems allow for high-throughput experimentation (HTE), enabling the rapid screening of different reagents, catalysts, and reaction conditions to optimize synthetic yields and purity. elveflow.com

Continuous Flow Synthesis: Translating the synthesis to a flow chemistry setup can improve heat and mass transfer, allow for the safe handling of hazardous intermediates, and enable seamless multi-step reactions without the need for isolating intermediates. elveflow.com This is particularly advantageous for reactions that are highly exothermic or require precise control over reaction time.

Flow Chemistry in Peptide Synthesis: Given its structure as a non-natural amino acid, the molecule is an ideal candidate for use in automated fast-flow peptide synthesis (AFPS). amidetech.comnih.gov This technology allows for the rapid and efficient incorporation of the building block into custom peptide chains, accelerating the development of novel peptidomimetics and therapeutics. amidetech.comresearchgate.net